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Compound of Interest

Compound Name: Chetoseminudin B

Cat. No.: B15576772 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for

Chetoseminudin B, a cytotoxic and antimicrobial indole alkaloid. The following sections detail

the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) data, the experimental protocols for data

acquisition, and a workflow for the spectroscopic analysis of this compound.

Spectroscopic Data
The ¹H and ¹³C NMR spectroscopic data for Chetoseminudin B were obtained from the

endophytic fungus Chaetomium sp. SYP-F7950, isolated from Panax notoginseng.[1] The data

presented here are crucial for the structural elucidation and verification of this natural product.

¹H NMR Data
The ¹H NMR spectrum was recorded on a 600 MHz spectrometer in DMSO-d₆. The chemical

shifts (δ) are reported in parts per million (ppm) relative to the solvent peak, and coupling

constants (J) are in Hertz (Hz).
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Position δH (ppm) Multiplicity J (Hz)

2 8.68 s

5 3.99 s

7a 3.43 dd 14.4, 4.2

7b 2.99 d 14.4

9 7.04 d 7.8

11 7.26 d 7.8

12 7.01 t 7.8

13 6.94 t 7.8

14 7.67 d 7.8

15a 3.69 d 11.4

15b 3.28 d 11.4

S-CH₃ 0.87 s

O-CH₃ 3.18 s

¹³C NMR Data
The ¹³C NMR spectrum was recorded on a 150 MHz spectrometer in DMSO-d₆. The chemical

shifts (δ) are reported in ppm.
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Position δC (ppm) Type

1 165.9 C

3 77.2 C

4 165.3 C

6 87.7 C

7 34.6 CH₂

8 107.3 C

9 125.4 CH

10a 135.9 C

11 111.1 CH

12 120.8 CH

13 118.4 CH

14 118.9 CH

14a 128.2 C

15 65.3 CH₂

S-CH₃ 9.7 CH₃

O-CH₃ 50.8 CH₃

Experimental Protocols
The spectroscopic data for Chetoseminudin B were acquired using the following

instrumentation and parameters[1]:

NMR Spectroscopy: ¹H NMR, ¹³C NMR, and 2D NMR spectra were recorded on a Bruker

Avance 600 MHz spectrometer.

Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) was used as the solvent for all NMR

measurements.
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Internal Standard: The residual solvent peaks (δH 2.50 for ¹H and δC 39.52 for ¹³C) were

used as internal standards.

Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) was performed on

a Thermo Scientific LTQ Orbitrap XL spectrometer.

Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the isolation and spectroscopic

analysis of Chetoseminudin B.
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Workflow for Spectroscopic Analysis of Chetoseminudin B
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Caption: General workflow from fungal fermentation to the final reporting of spectroscopic data

for Chetoseminudin B.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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